1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone
Description
This compound features a hybrid heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole ring system substituted with a 2-ethyl-6-hydroxy group. The 4-isopropylphenyl moiety is attached via a methyl bridge to a piperazine ring, which is further functionalized with an ethanone group.
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-5-18-23-22-27(24-18)21(29)20(30-22)19(17-8-6-16(7-9-17)14(2)3)26-12-10-25(11-13-26)15(4)28/h6-9,14,19,29H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKOLPCZTVQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The primary biological activity of this compound is linked to its interaction with specific proteins and pathways:
- Target Proteins : The compound primarily targets activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . These proteins are crucial in regulating cellular stress responses and inflammatory processes.
- Biochemical Pathways : It has been shown to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway , indicating its role in modulating stress responses and inflammation in cells.
Pharmacological Properties
The pharmacological profile of the compound includes:
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways suggests potential applications in conditions characterized by chronic inflammation.
Neuroprotective Studies
A study evaluated the neuroprotective effects of the compound in models of oxidative stress. Results demonstrated significant reductions in neuronal cell death and improvements in cell viability under oxidative stress conditions. The mechanism was attributed to the inhibition of NF-kB activation, leading to decreased expression of pro-inflammatory cytokines.
Anti-inflammatory Activity
In vitro studies have shown that treatment with this compound leads to a marked decrease in the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Bioactivity
Key structural differences and their implications:
Key Observations :
Thiazole/Triazole Hybrids : The thiazolo-triazole core in the target compound is structurally closer to ’s thiazolo[2,3-c]triazole, though the latter lacks hydroxyl or ethyl substituents, which may influence solubility and target binding .
Bioactivity Gaps : Unlike the AChE-inhibitory thiazolylhydrazones or antiproliferative tetrazoles , the target compound’s functional groups (e.g., 4-isopropylphenyl) may redirect its activity toward anti-inflammatory or kinase-inhibitory pathways, though this requires validation.
Physicochemical Properties
Research Findings and Limitations
- Synthetic Feasibility : The compound’s complexity necessitates multi-step synthesis, as seen in analogous piperazine-thiazole hybrids .
- Biological Data: No direct activity data are available for the target compound. However, its structural similarity to AChE inhibitors (e.g., 3a) and antiproliferative agents (e.g., tetrazole derivatives) warrants further screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
